molecular formula C12H18N2O2 B5551976 1-(2-furoyl)-4-isopropylpiperazine

1-(2-furoyl)-4-isopropylpiperazine

Cat. No.: B5551976
M. Wt: 222.28 g/mol
InChI Key: TXMGOTFVRYHLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-isopropylpiperazine is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.136827821 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Research involving 2-Furoyl Isothiocyanate , a structurally related compound, highlights its use as a building block for synthesizing various heterocyclic systems such as 1,2,4-triazoline and benzimidazole, among others. These synthesized compounds demonstrated antimicrobial activities, suggesting potential pharmaceutical applications (Hemdan, 2010).

  • A study on Furoylhydroximoyl Chloride underscored its reactivity with nucleophiles, leading to the synthesis of diverse heterocyclic derivatives, including isoxazoline and pyrrolidino[3,4-d]isoxazolin-4,6-dione. This research points to the chemical versatility and potential for generating novel compounds with various biological activities (Abdelhamid, Abdou, & Mahgoub, 1992).

Fluorescent Probes and Drug Development

  • The development of a BODIPY-based fluorescent probe for a new anti-Chagas agent underscores the role of amide-containing thiazoles in drug discovery and development for treating Chagas disease. This approach facilitates in vivo biodistribution studies, crucial for understanding drug behavior and optimizing therapeutic strategies (Rodríguez et al., 2017).

Anticonvulsant Agents

  • Research on Aroyl(aminoacyl)pyrroles introduces a new class of anticonvulsant agents, emphasizing the importance of structural novelty in discovering therapeutic options for epilepsy. The study identified compounds with significant potency and therapeutic index, demonstrating the potential for developing effective anticonvulsant medications (Carson et al., 1997).

Carbonic Anhydrase Inhibitors

  • A study focusing on carbonic anhydrase inhibitors explored the catalytic cavity of human Carbonic Anhydrases (hCAs) for isoform selectivity, leading to the synthesis of compounds with remarkable affinity towards hCA VII. This research contributes to the understanding of enzyme inhibitors and their potential therapeutic applications, especially in conditions where carbonic anhydrase activity is implicated (Mancuso et al., 2021).

Safety and Hazards

This compound may cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

furan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMGOTFVRYHLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.